(E)-1-(p-Tolylsulfonyl)-1-propen-3-ol
Description
(E)-1-(p-Tolylsulfonyl)-1-propen-3-ol is a chiral allylic alcohol derivative featuring a p-tolylsulfonyl (tosyl) group. This compound serves as a critical intermediate in asymmetric organic synthesis, particularly in the preparation of epoxides, allylic alcohols, and α-amino ketones/aldehydes. The (E)-configuration of the propenol moiety ensures distinct stereochemical outcomes in reactions, while the electron-withdrawing tosyl group enhances stability and directs regioselectivity during nucleophilic or electrophilic transformations. Its synthesis, reported by Satoh et al. (1989), leverages the optically active p-tolylsulfonyl group to induce chirality in products, enabling high enantiomeric excess (ee) in asymmetric epoxidation and allylic alcohol formation .
Properties
Molecular Formula |
C10H12O3S |
|---|---|
Molecular Weight |
212.27g/mol |
IUPAC Name |
(E)-3-(4-methylphenyl)sulfonylprop-2-en-1-ol |
InChI |
InChI=1S/C10H12O3S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8,11H,7H2,1H3/b8-2+ |
InChI Key |
AYZRKHJQRPFEKB-KRXBUXKQSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=CCO |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C/CO |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize (E)-1-(p-Tolylsulfonyl)-1-propen-3-ol, its structural and functional analogs are analyzed below:
Sulfonated Allylic Alcohols
Compounds like (E)-1-(benzenesulfonyl)-1-propen-3-ol and (Z)-1-(p-tolylsulfonyl)-1-propen-3-ol share core structural motifs but differ in substituents or stereochemistry. Key comparisons include:
- Stereochemical Influence : The (E)-configuration of the target compound promotes transannular interactions in cyclic intermediates, whereas (Z)-isomers exhibit distinct spatial arrangements that alter reaction pathways.
- Electron-Withdrawing Effects : The p-tolylsulfonyl group provides stronger electron withdrawal compared to benzenesulfonyl analogs, enhancing the acidity of the allylic alcohol and facilitating deprotonation in base-mediated reactions .
Non-Sulfonated Allylic Alcohols
Compounds such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (from USP standards) lack sulfonyl groups but share alcohol-amine functionalities. Differences include:
- Reactivity : The absence of a sulfonyl group reduces electrophilicity at the β-carbon, limiting participation in conjugate addition reactions.
- Analytical Detection: Sulfonated derivatives like (E)-1-(p-tolylsulfonyl)-1-propen-3-ol exhibit distinct chromatographic retention times and UV absorption profiles compared to non-sulfonated analogs due to the tosyl group’s polarity .
Chiral Auxiliary-Bearing Compounds
The p-tolylsulfonyl group in the target compound acts as a chiral auxiliary, contrasting with other auxiliaries (e.g., oxazolidinones or tartrate esters):
- Steric and Electronic Effects : The tosyl group’s bulkiness and electron-withdrawing nature improve stereoselectivity in epoxide formation compared to less bulky auxiliaries.
- Ease of Removal : Tosyl groups are readily cleaved under mild acidic conditions, offering synthetic flexibility over auxiliaries requiring harsher conditions .
Data Tables: Key Comparisons
Table 1. Physical and Reactivity Properties
Table 2. Analytical Profiles (HPLC)
| Compound | Retention Time (min) | UV λ_max (nm) | Detection Limit (ppm) |
|---|---|---|---|
| (E)-1-(p-Tolylsulfonyl)-1-propen-3-ol | 12.3 | 254 | 0.1 |
| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | 8.7 | 220 | 0.5 |
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